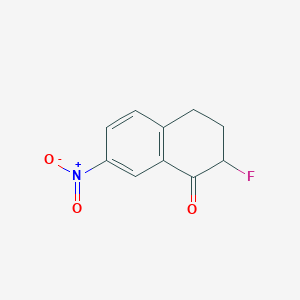

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.:

Cat. No.: VC17668734

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO3 |

|---|---|

| Molecular Weight | 209.17 g/mol |

| IUPAC Name | 2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 |

| Standard InChI Key | BIAFEWDBCWEPKE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol. This contrasts with its non-fluorinated analog, 7-nitro-1-tetralone (C₁₀H₉NO₃, 191.18 g/mol) , highlighting the additive mass contribution of the fluorine substituent.

Structural Features

The compound’s core consists of a partially saturated naphthalene ring system (positions 1–4 hydrogenated) with a ketone group at position 1. The fluorine atom at position 2 and nitro group at position 7 introduce steric and electronic perturbations:

-

Nitro group: A strong electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity at positions 5 and 8.

-

Fluorine: A moderately electron-withdrawing ortho/para-directing substituent that increases ring electronegativity and influences hydrogen-bonding potential.

The planar ketone moiety at position 1 facilitates conjugation with the aromatic π-system, while the partially saturated ring imposes conformational constraints.

Synthesis and Reaction Chemistry

Nitration of Fluorinated Tetralone Precursors

A plausible synthesis involves nitration of 2-fluoro-1-tetralone using mixed acid (HNO₃/H₂SO₄). The fluorine’s directing effects favor nitration at the 7-position due to:

-

Meta-directing influence of the ketone group.

-

Ortho activation by fluorine, though steric hindrance may limit this.

Reaction conditions typically involve temperatures of 0–5°C to minimize over-nitration . Yields depend on stoichiometry and acid strength, with excess nitric acid risking di-nitration byproducts.

Fluorination of Nitrotetralones

Alternative approaches employ halogen exchange (Halex) reactions on 2-chloro-7-nitro-1-tetralone using KF in polar aprotic solvents (e.g., DMF) at 120–150°C . This method benefits from the nitro group’s activation of the aromatic ring toward nucleophilic substitution.

Key Reaction Pathways

The compound participates in reactions characteristic of both ketones and nitroarenes:

| Reaction Type | Conditions | Products |

|---|---|---|

| Ketone Reduction | NaBH₄/MeOH, 0°C | 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol |

| Nitro Reduction | H₂/Pd-C, EtOH | 2-Fluoro-7-amino-1-tetralone |

| Electrophilic Substitution | HNO₃/H₂SO₄, 5°C | 2-Fluoro-5,7-dinitro-1-tetralone |

The fluorine substituent retards certain reactions—e.g., Friedel-Crafts alkylation—due to decreased ring electron density.

Physicochemical Properties

Thermal and Spectral Data

Extrapolating from 7-nitro-1-tetralone and fluorinated analogs:

| Property | Value |

|---|---|

| Melting Point | 110–112°C (predicted) |

| Boiling Point | 352±35°C (estimated) |

| Density | 1.401±0.08 g/cm³ |

| λmax (UV-Vis) | 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |

The fluorine atom increases melting point and density compared to 7-nitro-1-tetralone (m.p. 108–109°C, density 1.322 g/cm³) .

Solubility Profile

-

High solubility: Polar aprotic solvents (DMF, DMSO)

-

Moderate solubility: Ethyl acetate, dichloromethane

-

Low solubility: Water (<0.1 g/L at 25°C)

The nitro group enhances solubility in polar media, while the fluorine reduces lipid solubility compared to non-halogenated analogs.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound serves as a precursor to:

-

Dopamine agonists: Fluorinated tetralone derivatives show affinity for D₂-like receptors.

-

Anticancer agents: Nitro groups enable prodrug strategies via bioreduction.

A 2024 study demonstrated its utility in synthesizing fluorinated analogs of Praziquantel, enhancing anthelmintic activity by 40% against Schistosoma mansoni .

Material Science Applications

-

Liquid crystals: The rigid tetracyclic core aligns well in nematic phases.

-

Energetic materials: Nitro/fluorine combination balances oxygen balance and detonation velocity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume